Benzo[d]thiazol-5-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzothiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUANKZPGDHMPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670728 | |
| Record name | 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854067-25-7 | |
| Record name | 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Benzo[d]thiazol-5-amine hydrochloride is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
For instance, water is considered an environmentally friendly solvent that can be used in the synthesis of thiazole derivatives .
Biological Activity
Benzo[d]thiazol-5-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, highlighting its potential therapeutic applications.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit properties such as:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Inhibitory effects on cancer cell lines.
- Anticonvulsant : Potential use in seizure disorders.
- Antidiabetic : Impact on glucose metabolism.
- Anti-inflammatory : Reducing inflammation in various conditions.
Synthesis of this compound
The synthesis of this compound involves several chemical reactions, typically starting from 2-aminothiophenol. Various synthetic pathways have been developed, including:
- Diazo-Coupling : A method that allows for the introduction of functional groups.
- Knoevenagel Condensation : Useful for forming carbon-carbon bonds.
- One-Pot Multicomponent Reactions : Efficient for synthesizing complex molecules in fewer steps.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. For example, a study reported that specific benzothiazole analogs exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15 μM .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Benzothiazole A | 15 | Staphylococcus aureus |
| Benzothiazole B | 30 | Escherichia coli |
| Benzothiazole C | 20 | Candida albicans |
Anticancer Activity
Research conducted by Noolivi et al. revealed that 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine inhibited the HOP-92 non-small cell lung cancer cell line effectively . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Anticonvulsant Activity
A series of new benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. Compounds demonstrated significant protective effects against induced seizures in animal models .
Case Studies and Research Findings
- Antitubercular Activity : Recent research highlights the potential of benzothiazole derivatives in combating multidrug-resistant tuberculosis (MDR-TB). New compounds showed improved inhibition against Mycobacterium tuberculosis compared to standard treatments .
- Neurotoxicity Assessment : In evaluating the neurotoxicity of benzothiazole derivatives, studies utilized the rotarod test in mice to assess motor coordination and balance, indicating a favorable safety profile for certain compounds .
- Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research has highlighted the efficacy of benzothiazole derivatives, including benzo[d]thiazol-5-amine hydrochloride, as antimycobacterial agents against Mycobacterium tuberculosis (M. tuberculosis). A study synthesized various benzothiazole derivatives and evaluated their activity against drug-resistant strains of M. tuberculosis, demonstrating promising results in inhibiting bacterial growth compared to standard drugs .
Table 1: Antimycobacterial Activity of Benzothiazole Derivatives
Neuroprotective Effects
Recent studies have focused on the neuroprotective properties of benzothiazole derivatives. For instance, a series of compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. One derivative showed an AChE IC50 value of 0.5 µM, indicating strong inhibitory potential .
Table 2: Neuroprotective Activity of Benzothiazole Derivatives
Inhibition of Carbonic Anhydrases
This compound has also been investigated for its potential to inhibit carbonic anhydrases (CAs), which are important in various physiological processes and pathological conditions such as glaucoma and cancer. A study synthesized a series of benzothiazole sulfonamides and evaluated their inhibitory effects on different CA isoforms, revealing significant inhibition profiles .
Table 3: Inhibition Potency Against Carbonic Anhydrases
| Compound Name | CA I Inhibition (%) | CA II Inhibition (%) | Reference |
|---|---|---|---|
| Benzothiazole Sulfonamide A | 85 | 90 | |
| Benzothiazole Sulfonamide B | 75 | 80 |
Antitubercular Drug Development
The ongoing search for new antitubercular agents has led to the exploration of benzothiazole derivatives as viable candidates due to their unique structural properties that enhance their interaction with bacterial targets. Recent synthetic strategies have yielded compounds that exhibit better efficacy against multidrug-resistant strains than traditional therapies .
Case Studies
-
Study on Antitubercular Activity
A comprehensive study synthesized several benzothiazole derivatives and assessed their antitubercular activity against M. tuberculosis strains, showing that certain compounds had lower MIC values than established drugs, indicating a potential for developing new treatments for MDR-TB . -
Neuroprotection in Cell Models
In vitro evaluations demonstrated that specific benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their role in neuroprotection and potential application in treating neurodegenerative diseases .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group undergoes typical nucleophilic reactions. For example:
-
Acylation with 3-methoxycarbonylbenzoic acid using PyBOP/DIEA in dichloromethane yields amide derivatives .
-
Alkylation via reductive amination with paraformaldehyde and sodium borohydride in methanol produces N-methylated products .
Reaction Table 1: Acylation and Alkylation Examples
Palladium-Catalyzed Cross-Coupling
The benzothiazole ring participates in Suzuki and Buchwald-Hartwig couplings:
-
Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
-
Buchwald-Hartwig amination introduces secondary amines at the 4-position of quinazoline scaffolds .
Reaction Table 2: Cross-Coupling Examples
Oxidation and Sulfur Modifications
The compound’s sulfur atom and amine group undergo redox transformations:
-
Oxidation with oxone converts thioether groups to sulfones .
-
Thiolation with carbon disulfide/KOH forms triazole-thione derivatives .
Reaction Table 3: Oxidation and Thiolation
Condensation and Cyclization
The amine group facilitates heterocycle formation:
-
Schiff base formation with aldehydes yields imine derivatives.
-
Intramolecular cyclization with hypervalent iodine(III) reagents forms 1,2,4-thiadiazoles .
Reaction Table 4: Cyclization Examples
Functional Group Interconversion
-
Methoxy deprotection : Treatment with NaSⁱPr in DMF replaces methoxy groups with hydroxyls .
-
Boc deprotection : HCl/dioxane removes tert-butoxycarbonyl groups, regenerating free amines .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in 4-Aminoquinoline Derivatives
Benzo[d]thiazol-5-amine is frequently incorporated into 4-aminoquinoline derivatives to enhance RIPK2 inhibition. Key comparisons include:
Key Insight : The benzo[d]thiazol-5-amine group in 10 optimizes binding to RIPK2’s glycine-rich loop (Ser25), whereas bulkier or polar substituents (e.g., indole, pyridinyl) reduce activity .
Thiazole/Oxazole Derivatives with Anti-Prion Activity
Thiazol-5-amine and oxazol-5-amine scaffolds exhibit anti-prion activity (Figure 17, ). For example:
- Oxazole derivative 60 : Synthesized via a 22% yield pathway, showing that oxazole cores can be bioactive but require complex synthesis .
- Thiazole analogs : Often show lower toxicity than nitrogen-containing heterocycles, making them favorable in drug design .
Contrast : Benzo[d]thiazol-5-amine derivatives prioritize kinase inhibition, whereas oxazole/thiazole anti-prion agents focus on disrupting protein aggregation .
Benzimidazole and Related Heterocyclic Amines
Benzimidazole derivatives, such as 5-aminobenzimidazole hydrochloride, share structural motifs but differ in electronic properties:
Methyl-Substituted Benzothiazole Derivatives
Methylation at the 2-position of benzothiazole alters steric and electronic profiles:
- 5-Amino-2-methylbenzothiazole dihydrochloride: Used in synthesizing 4-aza-podophyllotoxin analogs for anticancer activity .
- This compound : Lacks methyl groups, enabling unhindered binding to RIPK2 .
Impact : Methyl groups enhance lipophilicity but may reduce target affinity due to steric clashes .
Benzothiadiazole Compounds
Benzothiadiazoles (e.g., 4-amino-5-chloro-2,1,3-benzothiadiazole) replace the thiazole sulfur with a sulfonamide group, shifting applications:
- Anti-inflammatory vs. Muscle Relaxants : Benzo[d]thiazol-5-amine derivatives target RIPK2, while benzothiadiazoles like tizanidine act as α2-adrenergic agonists .
- Synthesis Complexity : Benzothiadiazoles often require multi-step boronic acid couplings, whereas benzothiazoles are accessible via nucleophilic substitution .
Preparation Methods
Direct Synthesis from Benzo[d]thiadiazole Derivatives
One classical approach to preparing benzo[d]thiazol-5-amine hydrochloride involves the reduction of benzo[d]thiadiazole derivatives. According to synthesis data, the process typically includes:
Stage 1: Nitration of benzothiadiazole using sulfuric acid and potassium nitrate at low temperatures (10–20 °C) for extended periods (~16.5 hours). This introduces nitro groups at specific positions on the aromatic ring.
Stage 2: Reduction of the nitro-substituted intermediate with iron powder in ethanol and water under reflux conditions in the presence of hydrochloric acid for about 1 hour. This step converts the nitro group to an amine, yielding this compound.
This method is documented with yields ranging from 10% to 34% depending on the specific compound batch and reaction optimization.
Synthetic Routes via Thiazol-5-yl Intermediates
Another approach involves the preparation of this compound through intermediates bearing protected amine groups or functionalized thiazolyl moieties. A patented process outlines the following key steps:
Reaction of thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates (e.g., methyl chloroformate, ethyl chloroformate) in the presence of a suitable base and solvent to form carbamate intermediates.
Subsequent deprotection and acid treatment with inorganic or organic acids (including hydrochloric acid) to yield the desired amine hydrochloride salt.
Purification steps to obtain crystalline forms of the hydrochloride salt, which are advantageous for pharmaceutical applications due to improved stability and handling.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Thiazol-5-yl-methanol + alkyl/aryl haloformate + base | Formation of carbamate intermediate | Haloformates: methyl, ethyl, phenyl chloroformate |
| 2 | Acid treatment (HCl or others) | Deprotection and salt formation | Provides crystalline hydrochloride salt |
| 3 | Purification | Isolation of crystalline product | Enhances stability and purity |
This method emphasizes the use of protecting groups and controlled deprotection to improve yield and purity of this compound.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzo[d]thiazol-5-amine hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For example, the condensation of substituted benzothiazole precursors with ammonia derivatives under acidic conditions yields the amine intermediate, followed by salt formation with HCl. Key parameters include temperature (60–80°C), pH control (pH 4–6 for hydrochloride salt precipitation), and purification via recrystallization from ethanol/water mixtures . Monitoring reaction progress using TLC or HPLC ensures intermediate purity.
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and the thiazole ring (δ 8.2–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H] = 184.06 g/mol for CHNS·HCl) .
- Elemental Analysis : Validate Cl content (theoretical ~19.6%) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability tests under varying pH (3–9) and temperatures (4–37°C) via UV-Vis spectroscopy or HPLC can identify optimal storage conditions (e.g., -20°C in desiccated form) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Benzo[d]thiazol-5-amine derivatives?
- Methodology : Cross-validate experimental conditions:
- Assay Variability : Compare IC values across cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Structural Confounders : Analyze substituent effects (e.g., 2-methyl vs. 6-fluoro analogs) using SAR studies .
- Data Reproducibility : Replicate key findings with independent synthesis batches and orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. Western blotting) .
Q. What computational approaches are effective in predicting the binding modes of this compound with protein targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or 15-LOX. Focus on hydrogen bonding (e.g., NH group with Glu524 in COX-2) and π-π stacking (thiazole ring with Phe residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent benzothiazole derivatives?
- Methodology :
- Substituent Screening : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at position 2 or 6) and test enzymatic inhibition (e.g., 15-LOX IC ranges: 11.5–35 μM) .
- Pharmacophore Modeling : Identify critical motifs (e.g., thiazole NH, hydrophobic substituents) using tools like PHASE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
